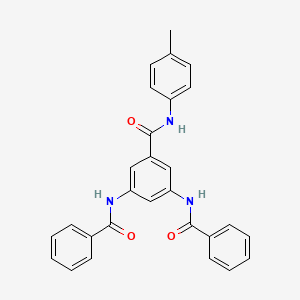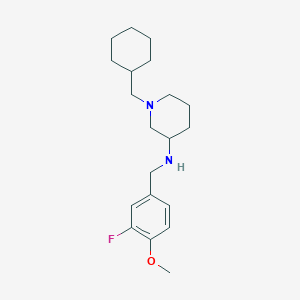![molecular formula C21H24N2O4S B6027958 (2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE](/img/structure/B6027958.png)
(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a methoxyphenyl group and a piperidine-1-sulfonyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable methoxybenzene derivative with a halogenating agent to introduce the methoxy group.
Introduction of the Piperidine-1-Sulfonyl Group: The piperidine-1-sulfonyl group is introduced through a sulfonylation reaction, where piperidine is reacted with a sulfonyl chloride derivative.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the piperidine-1-sulfonyl intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various scientific fields highlights its significance compared to other similar compounds.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-19-10-5-17(6-11-19)7-14-21(24)22-18-8-12-20(13-9-18)28(25,26)23-15-3-2-4-16-23/h5-14H,2-4,15-16H2,1H3,(H,22,24)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJADSJRPHOCES-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6027875.png)
![2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol](/img/structure/B6027879.png)
![methyl 5-{[1-(2-fluorobenzyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6027880.png)
![2-[(dimethylamino)methyl]-4-[1-(2-pyridin-3-ylethyl)-1H-imidazol-2-yl]phenol](/img/structure/B6027895.png)
![6-[4-(diethylamino)benzylidene]-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6027899.png)
![2-[1-Benzyl-4-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6027902.png)

![1-(2-Ethylpiperidin-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B6027912.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B6027917.png)
![2-(benzotriazol-1-yl)-N-[2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-yl]acetamide](/img/structure/B6027924.png)

![3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6027937.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6027942.png)
![3,5-DIMETHYL 4-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6027962.png)
